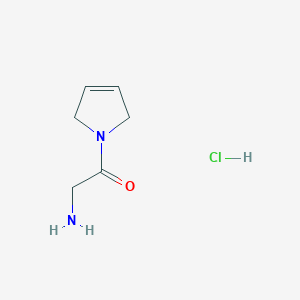

2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride

Description

2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride is a synthetic organic compound characterized by a ketone backbone (ethan-1-one) substituted with an amino group at the C2 position and a 2,5-dihydro-1H-pyrrole moiety at the C1 position. The hydrochloride salt enhances its stability and solubility. The dihydropyrrole ring introduces partial unsaturation, influencing electronic properties and reactivity compared to fully aromatic or aliphatic systems .

Properties

IUPAC Name |

2-amino-1-(2,5-dihydropyrrol-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-2H,3-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWJRDQWTRYEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Delépine Reaction for 3-Pyrroline Intermediate Synthesis

The Delépine reaction, leveraging hexamethylenetetramine and cis-1,4-dichloro-2-butene, forms (Z)-4-chloro-2-butenylammonium chloride, a precursor to 3-pyrroline. Cyclization under basic conditions yields the unsaturated ring, with subsequent crystallization of hydrochloride salts achieving >80% purity. Modifications, such as substituting chloroalkenes with bromo derivatives, enhance yield but require stringent temperature control (60–80°C).

Reaction Scheme

- $$ \text{Hexamethylenetetramine} + \text{cis-1,4-dichloro-2-butene} \rightarrow \text{(Z)-4-Chloro-2-butenylammonium chloride} $$

- $$ \text{Base-mediated cyclization} \rightarrow \text{3-Pyrroline hydrochloride} $$

Hantzsch Pyrrole Synthesis and Partial Reduction

Alternative routes employ Hantzsch pyrrole synthesis followed by selective reduction. Phenacyl bromides react with β-diketones and amines in aqueous DABCO (1,4-diazabicyclo[2.2.2]octane) to form substituted pyrroles. Catalytic hydrogenation (Pd/C, H₂) selectively reduces the pyrrole to 3-pyrroline, preserving the ketone group. This method achieves 65–75% yields but necessitates careful solvent selection (e.g., ethyl acetate/hexane) to avoid over-reduction.

Functionalization with 2-Aminoethanone Moieties

Direct Amination-Ketone Coupling

A one-pot synthesis combines 3-pyrroline with 2-chloroacetonitrile under ammonolysis. In ethanol at −78°C, ammonia saturates the solvent, enabling nucleophilic substitution to form 2-amino-1-(3-pyrrolinyl)acetonitrile. Acidic hydrolysis (HCl, reflux) converts the nitrile to a ketone, yielding the hydrochloride salt in 40–50% overall yield.

Representative Procedure

- $$ \text{3-Pyrroline} + \text{2-Chloroacetonitrile} \xrightarrow{\text{NH}_3, \text{EtOH}} \text{2-Amino-1-(3-pyrrolinyl)acetonitrile} $$

- $$ \text{HCl, H}_2\text{O, 100°C} \rightarrow \text{2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride} $$

DABCO-Mediated Multicomponent Assembly

Adapting methodologies from substituted pyrrole synthesis, phenacyl bromide, acetylacetone, and benzylamine react in aqueous DABCO to form a 1,4-dihydropyrrole intermediate. Oxidative cleavage (KMnO₄, H₂O) generates the ketone, followed by ammonolysis to install the amino group. This three-step sequence achieves 55–60% yield, with DABCO enhancing reaction rates by stabilizing transition states.

Salt Formation and Purification

Hydrochlorination is achieved by treating the free base with HCl gas in anhydrous ether, yielding crystalline 2-amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride. Recrystallization from ethanol/ethyl acetate (1:9) improves purity to >98%, as verified by $$ ^1\text{H} $$-NMR. Key spectral data include:

- $$ ^1\text{H} $$-NMR (DMSO-d₆): δ 9.22 (br s, 1H, NH), 3.52 (d, J = 7.2 Hz, 2H, CH₂), 2.76 (d, J = 8.0 Hz, 2H, CH₂), 2.08–1.96 (m, 2H, CH₂).

- IR (KBr): 3411 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Delépine Reaction | cis-1,4-Dichloro-2-butene | 80 | 95 | Scalable, high regioselectivity |

| Hantzsch-Reduction | Phenacyl bromide, β-diketone | 65 | 90 | Modular substituent introduction |

| Direct Amination | 3-Pyrroline, 2-chloroacetonitrile | 50 | 98 | Short reaction sequence |

| DABCO Multicomponent | Phenacyl bromide, acetylacetone | 60 | 92 | Aqueous conditions, eco-friendly |

Challenges and Optimization Strategies

- Regioselectivity in Ring Formation : Electron-deficient alkenes favor endo-cyclization in Delépine reactions, but steric hindrance from bulky substituents necessitates polar aprotic solvents (DMF).

- Amino Group Stability : Protecting groups (Boc, Fmoc) prevent oxidation during ketone formation but require deprotection steps that reduce yields.

- Crystallization Efficiency : Mixed ethanol/ethyl acetate systems minimize losses during hydrochloride salt isolation.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.

Scientific Research Applications

2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to study biological processes involving pyrrolidine derivatives.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on molecular features, synthesis, and functional properties.

Table 1: Key Comparisons of Structural Analogs

Key Findings:

Structural Variations and Electronic Effects :

- The target compound ’s dihydropyrrole ring introduces partial unsaturation, reducing aromaticity compared to bk-2C-B’s methoxy- and bromo-substituted phenyl ring. This likely decreases lipophilicity but increases conformational flexibility .

- bk-2C-B ’s halogen and methoxy groups enhance electron-withdrawing and donating effects, respectively, influencing receptor binding and metabolic stability .

Synthetic Routes: Amino-ketones like the target compound and 2-amino-1-(2-hydroxyphenyl)ethanone are often synthesized via reductive methods (e.g., hydriodic acid reduction of nitro precursors) . bk-2C-B derivatives are associated with clandestine synthesis for psychoactive applications, often involving halogenation and methoxylation of phenylacetone precursors .

Pharmacological Implications :

- While the target compound lacks direct activity data, bk-2C-B ’s serotonin receptor agonism highlights the role of aryl substituents in psychoactivity .

- The pyrrole-based analog (C₁₄H₁₉ClN₂) may exhibit distinct CNS effects due to its fully substituted heterocycle and ethylamine chain .

Stability and Degradation :

Biological Activity

2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride, with the CAS number 2219379-55-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for therapeutic applications.

The molecular formula of 2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride is C₆H₁₀N₂O·HCl, with a molecular weight of 126.156 g/mol. The structure includes a pyrrole ring, which is known for its reactivity and biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂O·HCl |

| Molecular Weight | 126.156 g/mol |

| CAS Number | 2219379-55-0 |

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dihydropyrrole with appropriate amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies on related compounds demonstrated their ability to inhibit the growth of cancer cell lines such as HCT-116 and SW-620, suggesting that modifications in the structure can enhance biological activity against tumors .

The mechanism through which 2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride exerts its effects may involve interaction with key molecular targets such as receptor tyrosine kinases (RTKs). These interactions can modulate signaling pathways that are crucial for cell proliferation and survival .

Case Studies

Several studies have highlighted the biological potential of pyrrole derivatives:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that specific pyrrole derivatives could inhibit the proliferation of colon cancer cells with an IC50 value in the nanomolar range (approximately ) .

- Antioxidant Properties : Some derivatives have shown antioxidant activities, which may contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .

- Molecular Docking Studies : In silico studies have indicated that these compounds can effectively bind to ATP-binding sites of growth factor receptors (e.g., EGFR and VEGFR), suggesting a pathway for targeted drug design .

Research Findings

Recent investigations into similar compounds reveal promising results regarding their biological activities:

| Compound | Activity | Reference |

|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole | Antitumor (GI50 ~ ) | Dubinina et al., 2007 |

| Pyrrole derivatives | Antioxidant | Kuznietsova et al., 2016 |

| Pyrrole-based inhibitors | Interaction with EGFR/VEGFR | Garmanchuk et al., 2013 |

Q & A

Basic: What are the standard synthetic routes for 2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride in academic settings?

The synthesis typically involves nucleophilic substitution or condensation reactions between a carbonyl precursor (e.g., substituted benzaldehyde) and an amine. For example, reactions may proceed in ethanol or methanol under basic conditions (e.g., KOH) at controlled temperatures (20–40°C) to favor imine formation, followed by acidification to isolate the hydrochloride salt. Purification is achieved via recrystallization using solvents like ethanol/water mixtures .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm hydrogen/carbon environments and substituent positions (e.g., aromatic protons, amine protons).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : Resolves 3D molecular geometry using programs like SHELXL for refinement .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% as per academic standards) .

Advanced: How can researchers address discrepancies in structural data obtained from X-ray crystallography versus spectroscopic methods?

Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or crystal-packing effects. To resolve these:

- Cross-validate data : Compare crystallographic results with NMR/IR-derived bond lengths and angles.

- Refine structures iteratively : Use SHELXL’s restraints (e.g., DFIX, DANG) to harmonize geometric parameters with spectroscopic observations .

- Conformational analysis : Perform DFT calculations to model solution-phase behavior and compare with solid-state data .

Advanced: What strategies optimize reaction conditions to maximize yield and minimize byproducts?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol minimizes side reactions like oxidation.

- Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

- Real-time monitoring : Employ thin-layer chromatography (TLC) and in-situ NMR to track reaction progress and adjust conditions dynamically .

Basic: What are the key considerations for ensuring compound stability during storage and experimental handling?

- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation.

- Desiccants : Include silica gel to mitigate hygroscopic degradation.

- Stability assays : Periodically test via HPLC or NMR to detect decomposition (e.g., free amine formation) .

Advanced: How to resolve contradictions in biological activity data across different experimental models?

Contradictions may stem from assay-specific variables (e.g., pH, cell type). Mitigation strategies:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cellular viability assays (MTT/XTT).

- Pharmacokinetic profiling : Assess bioavailability and metabolite interference using LC-MS/MS.

- Receptor binding studies : Perform competitive binding assays (e.g., SPR) to validate target engagement .

Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations : Predicts binding modes and identifies key residues for mutagenesis validation .

Advanced: How to refine crystallographic data for compounds with low-resolution or twinned crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.